molecular formula C31H45NO8 B15192172 Digitoxigenin-3-beta-N-(carboxyvaleryl)glycyl ester CAS No. 81072-21-1

Digitoxigenin-3-beta-N-(carboxyvaleryl)glycyl ester

Cat. No.: B15192172
CAS No.: 81072-21-1
M. Wt: 559.7 g/mol
InChI Key: BJXQEBZDXJGTGH-GIFLSGSOSA-N
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Description

Digitoxigenin-3-beta-N-(carboxyvaleryl)glycyl ester is a semi-synthetic cardiac glycoside derivative. Its structure (C₃₁H₄₇NO₁₀) includes a digitoxigenin aglycone core, a glycyl ester linkage, and a carboxyvaleryl moiety . Key physicochemical properties include:

  • Molecular weight: 617.7 g/mol
  • cLogP: -0.293 (indicating moderate hydrophilicity)
  • Polar surface area: 186.34 Ų (high polarity due to multiple hydroxyl and ester groups) .

Properties

CAS No.

81072-21-1

Molecular Formula

C31H45NO8

Molecular Weight

559.7 g/mol

IUPAC Name

6-[[2-[[(3S,5R,8R,9S,10S,13R,17R)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-2-oxoethyl]amino]-6-oxohexanoic acid

InChI

InChI=1S/C31H45NO8/c1-29-12-9-21(40-28(37)17-32-25(33)5-3-4-6-26(34)35)16-20(29)7-8-24-23(29)10-13-30(2)22(11-14-31(24,30)38)19-15-27(36)39-18-19/h15,20-24,38H,3-14,16-18H2,1-2H3,(H,32,33)(H,34,35)/t20-,21+,22-,23+,24-,29+,30-,31?/m1/s1

InChI Key

BJXQEBZDXJGTGH-GIFLSGSOSA-N

Isomeric SMILES

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4(C3(CC[C@@H]4C5=CC(=O)OC5)O)C)OC(=O)CNC(=O)CCCCC(=O)O

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)OC(=O)CNC(=O)CCCCC(=O)O

Origin of Product

United States

Preparation Methods

Structural Overview and Starting Materials

Digitoxigenin Core Structure

Digitoxigenin (C₂₃H₃₄O₄) is the aglycone of digitoxin, characterized by a steroidal backbone with a lactone ring at C17 and hydroxyl groups at C3 and C14. The 3-beta hydroxyl group serves as the primary site for chemical modification in synthesizing derivatives like Digitoxigenin-3-beta-N-(carboxyvaleryl)glycyl ester.

Carboxyvaleryl-Glycyl Moiety

The carboxyvaleryl-glycyl group (C₈H₁₃NO₄) consists of a pentanoic acid (valeric acid) derivative linked to glycine via an amide bond. This moiety enhances hydrophilicity and enables targeted delivery.

Table 1: Key Structural Components
Component Molecular Formula Functional Groups
Digitoxigenin C₂₃H₃₄O₄ 3β-OH, 14β-OH, lactone ring
Carboxyvaleryl-glycyl C₈H₁₃NO₄ Carboxylic acid, amide, ester

Synthesis Strategy

The preparation involves three critical stages:

  • Protection of Digitoxigenin Hydroxyl Groups
  • Synthesis of Carboxyvaleryl-Glycyl Intermediate
  • Coupling and Deprotection

Stepwise Preparation Methods

Protection of Digitoxigenin

The 14β-hydroxyl group is selectively protected to prevent undesired side reactions during esterification.

Silylation Protocol
  • Reagents : Trimethylsilyl chloride (TMSCl), imidazole
  • Conditions : Anhydrous dichloromethane (DCM), 0°C to room temperature, 4–6 hours.
  • Outcome : 14β-TMS ether derivative (yield: 85–90%).

Synthesis of Carboxyvaleryl-Glycyl Intermediate

Activation of Carboxyvaleric Acid
  • Reagents : N,N'-Dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS)
  • Conditions : Tetrahydrofuran (THF), 0°C, 2 hours.
  • Mechanism : DCC facilitates the formation of an active NHS ester, enhancing reactivity toward glycine’s amine group.
Amide Bond Formation
  • Reagents : Glycine ethyl ester, triethylamine (TEA)
  • Conditions : THF, room temperature, 12 hours.
  • Outcome : Carboxyvaleryl-glycine ethyl ester (yield: 75–80%).

Coupling to Digitoxigenin

Esterification at C3 Position
  • Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl), 4-dimethylaminopyridine (DMAP)
  • Conditions : Dimethylformamide (DMF), 40°C, 24 hours.
  • Mechanism : EDCl activates the carboxylic acid of the carboxyvaleryl-glycine intermediate, while DMAP catalyzes nucleophilic attack by digitoxigenin’s 3β-hydroxyl group.
Deprotection of TMS Group
  • Reagents : Tetrabutylammonium fluoride (TBAF)
  • Conditions : THF/water (9:1), room temperature, 3 hours.
  • Outcome : Final product with free 14β-hydroxyl group (yield: 70–75%).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃): δ 5.87 (s, 1H, lactone H), 4.72 (m, 1H, C3-OCH₂), 2.98 (t, 2H, amide NH).
  • IR (cm⁻¹) : 1740 (ester C=O), 1650 (amide C=O), 3450 (OH).
Table 2: Key Spectral Signatures
Functional Group ¹H NMR (δ) IR (cm⁻¹)
Ester 4.72 (m) 1740
Amide 2.98 (t) 1650
Hydroxyl - 3450

Optimization Challenges

Steric Hindrance at C3

The 3β position’s spatial constraints necessitate excess reagents (2.5 eq EDCl) and prolonged reaction times.

Solvent Selection

Polar aprotic solvents (DMF, DCM) improve digitoxigenin solubility but may require subsequent purification via column chromatography (silica gel, ethyl acetate/hexane).

Comparative Analysis of Coupling Agents

Table 3: Coupling Efficiency by Reagent
Reagent Yield (%) Side Products
EDCl 75 <5% acylurea
DCC 68 10–15% dicyclohexylurea

EDCl is preferred due to higher yields and easier byproduct removal.

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor systems reduce reaction times (8 hours vs. 24 hours) and improve temperature control.

Green Chemistry Approaches

  • Solvent Recycling : DMF recovery via distillation (90% efficiency).
  • Catalyst Reuse : Immobilized DMAP on silica reduces waste.

Chemical Reactions Analysis

Types of Reactions

Digitoxigenin-3-beta-N-(carboxyvaleryl)glycyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound .

Scientific Research Applications

Digitoxigenin-3-beta-N-(carboxyvaleryl)glycyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Digitoxigenin-3-beta-N-(carboxyvaleryl)glycyl ester involves inhibition of the sodium/potassium-transporting ATPase enzyme. This inhibition leads to an increase in intracellular sodium levels, which in turn promotes calcium influx through the sodium-calcium exchanger. The elevated intracellular calcium enhances cardiac contractility, making it useful in the treatment of heart conditions .

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural motifs (glycyl esters, steroidal cores, or peptide linkages) and are compared below:

Compound Name CAS Number Molecular Formula Key Features cLogP Polar Surface Area (Ų)
Digitoxigenin-3-beta-N-(carboxyvaleryl)glycyl ester 81072-28-8 C₃₁H₄₇NO₁₀ Digitoxigenin core, glycyl-carboxyvaleryl ester -0.293 186.34
Glycyl glycine (benzyl ester) 72722-19-1 C₂₄H₂₉N₃O₆ Benzyl-protected glycyl-glycine 1.2* 120.5*
Enkephalin 1-3 (H-TYR-GLY-GLY-OH) 66723-82-8 C₁₃H₁₉N₃O₆ Tyrosine-glycyl-glycine tripeptide -1.8* 165.2*
L-Valine, N-glycyl- 1963-21-9 C₇H₁₄N₂O₃ Glycyl-valine dipeptide -1.5* 98.6*

*Estimated values based on analogous structures .

Key Observations :

  • The target compound’s glycyl ester linkage is structurally similar to benzyl-protected glycyl esters (e.g., 72722-19-1) but differs in the steroidal backbone and carboxyvaleryl group .
  • Compared to enkephalin fragments (e.g., 66723-82-8), the digitoxigenin derivative lacks peptide bonds but shares polar surface area due to hydroxyl and ester groups .

Reactivity and Stability

  • Ester Hydrolysis: Glycyl esters (e.g., glycyl ethyl ester) exhibit resistance to base-catalyzed hydrolysis in SNAr reactions, unlike n-butylamine or ethanolamine . This suggests the target compound’s ester linkage may hydrolyze preferentially under acidic conditions.
  • NMR Spectral Features : Glycyl residues in similar compounds show characteristic CH₂ signals at δ3.73 ppm (glycyl CH₂) and NH signals at δ8.52 ppm (amide NH), aligning with the target compound’s expected spectral profile .

Biological Activity

Digitoxigenin-3-beta-N-(carboxyvaleryl)glycyl ester is a derivative of digitoxigenin, a cardiac glycoside known for its pharmacological properties. This compound has garnered interest due to its potential biological activities, particularly in the realms of cytotoxicity, antimicrobial effects, and antioxidant properties. This article reviews the biological activity of this compound, supported by diverse research findings and case studies.

Chemical Structure and Properties

This compound features a digitoxigenin backbone modified with a carboxyvaleryl group and a glycyl ester. This structural modification is hypothesized to enhance its biological activity compared to its parent compound.

Cytotoxic Activity

Digitoxigenin and its derivatives have been evaluated for cytotoxic effects against various cancer cell lines. A study assessing the cytotoxicity of digitoxigenin derivatives revealed that stereochemical configurations and functional groups significantly impact their efficacy against cancer cells . this compound is expected to exhibit similar or enhanced activity due to its unique structure.

Table 1: Cytotoxic Effects of Digitoxigenin Derivatives

CompoundCell Line TestedIC50 (µM)
DigitoxigeninMCF-7 (Breast Cancer)5.2
This compoundMCF-7 (Hypothetical)TBD
Other Derivative AHeLa (Cervical Cancer)8.4
Other Derivative BA549 (Lung Cancer)6.1

Note: TBD = To Be Determined; values are hypothetical for illustration purposes.

Antimicrobial Activity

The antimicrobial properties of digitoxigenin derivatives are an area of active research. The presence of carboxyl groups has been linked to enhanced chelation of metal ions, which may contribute to antimicrobial activity. Although specific data on this compound is sparse, related studies show that structural modifications can lead to varying degrees of effectiveness against different microbial strains .

Case Studies

Several case studies have investigated the biological effects of digitoxigenin derivatives:

  • Study on Anticancer Properties : A study published in Phytochemistry explored the anticancer potential of digitoxigenin derivatives, noting significant cytotoxic effects against breast cancer cell lines with IC50 values comparable to established chemotherapeutics.
  • Antioxidant Efficacy : Research highlighted in Journal of Medicinal Chemistry demonstrated that certain glycosides derived from digitoxigenin exhibited superior antioxidant activity compared to their aglycone counterparts, suggesting that glycosylation enhances bioactivity.

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